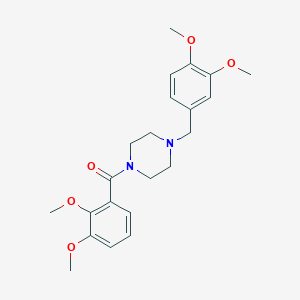![molecular formula C18H27BrN2O2 B247010 4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have a range of biochemical and physiological effects.
作用機序
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. This receptor is involved in the regulation of reward, motivation, and cognition. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine in these pathways.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of reward and motivation, and the improvement of cognitive function. In animal studies, BRL-15572 has been shown to reduce drug-seeking behavior and improve cognitive function in models of addiction and schizophrenia.
実験室実験の利点と制限
One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine release in the mesolimbic and mesocortical pathways. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the use of BRL-15572 in scientific research. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists for use in the treatment of addiction and other neurological disorders. Additionally, BRL-15572 could be used in combination with other compounds to improve its therapeutic efficacy and reduce the potential for off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential applications in scientific research.
合成法
The synthesis of BRL-15572 involves several steps, starting with the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl)methanol to form an intermediate compound. This intermediate is then reacted with potassium carbonate and 2-chloroethyl chloroformate to produce the final product.
科学的研究の応用
BRL-15572 has been used extensively in scientific research for its selective antagonism of the dopamine D3 receptor. This receptor is involved in a range of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. BRL-15572 has been shown to have potential therapeutic applications in these disorders.
特性
分子式 |
C18H27BrN2O2 |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
4-bromo-2-[[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H27BrN2O2/c1-13-10-21(11-14(2)23-13)17-5-7-20(8-6-17)12-15-9-16(19)3-4-18(15)22/h3-4,9,13-14,17,22H,5-8,10-12H2,1-2H3 |
InChIキー |
JSYFTNHIHRBLSW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)









![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
